molecular formula C9H10O4 B2783937 Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate CAS No. 2248412-34-0

Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate

Cat. No.: B2783937
CAS No.: 2248412-34-0
M. Wt: 182.175
InChI Key: UKQICMPDDJQPTI-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a methyl group, an oxirane (epoxide) ring, and a carboxylate ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.

    Substitution: The furan ring and the oxirane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.

Scientific Research Applications

Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The furan ring and carboxylate ester group also contribute to the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-carboxylate
  • Dimethyl furan-2,5-dicarboxylate
  • Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate

Uniqueness

Methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activities compared to other furan derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-methyl-5-(oxiran-2-yl)furan-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-5-6(9(10)11-2)3-7(13-5)8-4-12-8/h3,8H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQICMPDDJQPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2CO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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